molecular formula C13H8Cl2O3 B14189858 (2,5-Dichlorophenyl)(2,4-dihydroxyphenyl)methanone CAS No. 835879-75-9

(2,5-Dichlorophenyl)(2,4-dihydroxyphenyl)methanone

Cat. No.: B14189858
CAS No.: 835879-75-9
M. Wt: 283.10 g/mol
InChI Key: BKDFZBMZMFIKCJ-UHFFFAOYSA-N
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Description

(2,5-Dichlorophenyl)(2,4-dihydroxyphenyl)methanone is an organic compound with the molecular formula C13H8Cl2O3 It is a derivative of benzophenone, characterized by the presence of two chlorine atoms and two hydroxyl groups on the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dichlorophenyl)(2,4-dihydroxyphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds as follows:

    Starting Materials: 2,5-dichlorobenzoyl chloride and 2,4-dihydroxybenzene.

    Reaction Conditions: The reaction is carried out in an anhydrous solvent, such as dichloromethane, at low temperatures to prevent side reactions.

    Procedure: The 2,5-dichlorobenzoyl chloride is added dropwise to a solution of 2,4-dihydroxybenzene and AlCl3 in dichloromethane. The mixture is stirred at low temperature for several hours.

    Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using large reactors to handle the increased volume of reactants.

    Continuous Flow Systems: Implementing continuous flow systems to improve efficiency and yield.

    Purification: Utilizing industrial-scale purification techniques, such as distillation and crystallization, to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dichlorophenyl)(2,4-dihydroxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2,5-Dichlorophenyl)(2,4-dihydroxyphenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2,5-Dichlorophenyl)(2,4-dihydroxyphenyl)methanone involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways: It may influence signaling pathways involved in cell growth, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dihydroxyphenyl)(2,5-dichlorophenyl)methanone
  • (2,4-Dihydroxyphenyl)(2,4-dichlorophenyl)methanone
  • (2,5-Dihydroxyphenyl)(2,4-dichlorophenyl)methanone

Uniqueness

(2,5-Dichlorophenyl)(2,4-dihydroxyphenyl)methanone is unique due to the specific positioning of the chlorine and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

835879-75-9

Molecular Formula

C13H8Cl2O3

Molecular Weight

283.10 g/mol

IUPAC Name

(2,5-dichlorophenyl)-(2,4-dihydroxyphenyl)methanone

InChI

InChI=1S/C13H8Cl2O3/c14-7-1-4-11(15)10(5-7)13(18)9-3-2-8(16)6-12(9)17/h1-6,16-17H

InChI Key

BKDFZBMZMFIKCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)O)C(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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